molecular formula C7H5N3 B12844688 Pyrido[2,3-C]pyridazine CAS No. 6133-99-9

Pyrido[2,3-C]pyridazine

Cat. No.: B12844688
CAS No.: 6133-99-9
M. Wt: 131.13 g/mol
InChI Key: BEJXOECDIXUTLN-UHFFFAOYSA-N
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Description

Pyrido[2,3-C]pyridazine is a heterocyclic compound characterized by a fused ring system containing both pyridine and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrido[2,3-C]pyridazine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines with high regiocontrol . Another method involves the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, yielding 1,6-dihydropyridazines, which can be further converted to pyridazines in the presence of NaOH .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of readily available starting materials and efficient catalytic systems is crucial for large-scale production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-C]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and bases are frequently employed.

Major Products Formed

The major products formed from these reactions include functionalized pyridazines, pyridazinones, and various substituted derivatives, which can exhibit diverse biological activities .

Comparison with Similar Compounds

Pyrido[2,3-C]pyridazine is compared with other similar heterocyclic compounds such as pyrimidine and pyrazine:

    Pyrimidine: Contains nitrogen atoms at positions 1 and 3.

    Pyrazine: Contains nitrogen atoms at positions 1 and 4.

Similar Compounds

  • Pyrimidine
  • Pyrazine
  • Pyridazine
  • Pyridazinone

This compound stands out due to its unique fused ring system, which imparts distinct physicochemical properties and biological activities, making it a valuable compound in various fields of research and industry.

Biological Activity

Pyrido[2,3-C]pyridazine is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth overview of the biological properties of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Structural Overview

This compound is part of a larger class of compounds known as pyridazines, which are characterized by their two adjacent nitrogen atoms within a six-membered ring. This unique structure allows for various substitutions that can enhance biological activity. The compound can exist in different isomeric forms, with variations influencing its pharmacological properties.

Synthesis of this compound Derivatives

The synthesis of this compound involves several methods, including cyclization reactions of pyridazine derivatives with malononitrile or other reagents. The reaction pathways can yield different derivatives based on the substituents and conditions used. Recent studies have highlighted efficient synthetic routes that produce high yields of these compounds, facilitating further biological evaluation .

Biological Activities

This compound derivatives have been studied extensively for their wide range of biological activities:

  • Antitumor Activity : Certain derivatives have shown significant antitumor effects by inhibiting key signaling pathways involved in cancer cell proliferation. For instance, some compounds have demonstrated IC50 values less than 1 μM against specific cancer cell lines .
  • Antibacterial and Antifungal Properties : Compounds derived from this compound exhibit potent antibacterial activity against various Gram-positive and Gram-negative bacteria. Studies have reported strong activity relative to standard antibiotics such as chloramphenicol .
  • CNS Activity : Some derivatives act as positive allosteric modulators at GABA-A receptors, suggesting potential use in treating neurological disorders. This activity has been linked to their ability to displace radiolabeled flumazenil from receptor sites .
  • Anti-inflammatory Effects : this compound derivatives have been identified as inhibitors of pro-inflammatory cytokines, indicating their potential use in treating inflammatory conditions like rheumatoid arthritis .
  • Antidiabetic Activity : Certain derivatives have been evaluated for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, thus showing promise in managing type 2 diabetes .

Case Studies

  • Anticancer Study : A study focused on a series of this compound derivatives demonstrated their ability to inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. The most potent compounds were identified through structure-activity relationship (SAR) studies .
  • Antimicrobial Evaluation : In vitro tests conducted on newly synthesized this compound derivatives revealed significant antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli. Compounds were compared against established antibiotics to assess efficacy .

Data Table: Biological Activities of this compound Derivatives

Activity TypeExample CompoundsObserved EffectsReferences
AntitumorCompound AIC50 < 1 μM against cancer cells
AntibacterialCompound BStrong activity against S. aureus
CNS ModulationCompound CPositive allosteric modulation at GABA-A
Anti-inflammatoryCompound DInhibition of IL-β production
AntidiabeticCompound EDPP-IV inhibition

Properties

CAS No.

6133-99-9

Molecular Formula

C7H5N3

Molecular Weight

131.13 g/mol

IUPAC Name

pyrido[2,3-c]pyridazine

InChI

InChI=1S/C7H5N3/c1-2-6-3-5-9-10-7(6)8-4-1/h1-5H

InChI Key

BEJXOECDIXUTLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=NC=C2

Origin of Product

United States

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